molecular formula C6H4BrN3 B578371 7-Bromoimidazo[1,2-a]pyrimidine CAS No. 1251033-57-4

7-Bromoimidazo[1,2-a]pyrimidine

Cat. No.: B578371
CAS No.: 1251033-57-4
M. Wt: 198.023
InChI Key: QNMPFHNDEOTXNR-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with a bromine atom attached at the 7th position. The unique structural features of this compound make it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The bromination at the 7th position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize high yield and purity. Multicomponent reactions and tandem reactions are often employed due to their efficiency and cost-effectiveness. The use of environmentally benign solvents and catalyst-free conditions is also emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, N-oxides, and dihydro derivatives, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,2-a]pyrimidine is largely dependent on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom at the 7th position can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The compound can modulate various biological pathways, including signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 7-Bromoimidazo[1,2-a]pyrimidine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. The pyrimidine ring also contributes to its distinct electronic properties and biological activity, making it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMPFHNDEOTXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251033-57-4
Record name 7-bromoimidazo[1,2-a]pyrimidine
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